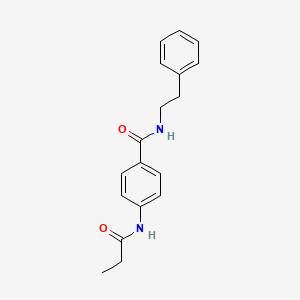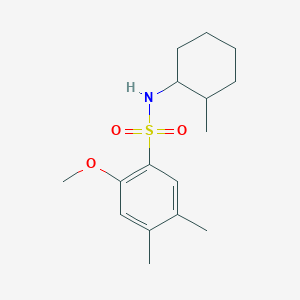![molecular formula C18H19F3N4O2 B4234610 Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B4234610.png)
Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate
概要
説明
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable target for synthetic chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclo-condensation of fluorinated building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride . The resulting intermediate is then subjected to further functionalization to introduce the phenyl and piperazine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, strong acids, and bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of Ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions are mediated by the compound’s ability to bind to active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of stress markers and inflammatory cytokines.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and piperazines, such as:
Trifluoromethylpyridine: Used in agrochemicals and pharmaceuticals.
Trifluoromethylphenyl isocyanate: Utilized in the synthesis of fluorescent sensors and other functional materials.
Uniqueness
Ethyl 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
ethyl 4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-2-27-17(26)25-10-8-24(9-11-25)16-22-14(13-6-4-3-5-7-13)12-15(23-16)18(19,20)21/h3-7,12H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWFNARQEPVVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B4234534.png)
![2-[(4-METHOXYPHENYL)METHYL]-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4234542.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide](/img/structure/B4234543.png)
![N-butyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4234544.png)
![1-[3-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4234547.png)




![2-[(5-butyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4234594.png)
![2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,3-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4234605.png)

![3-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4234623.png)
